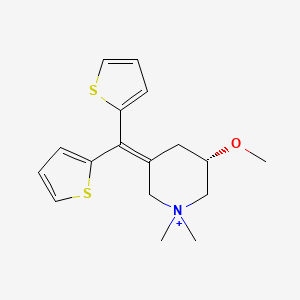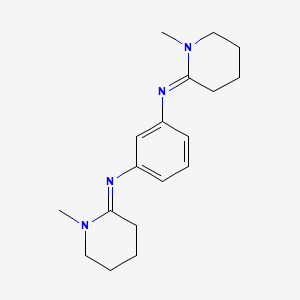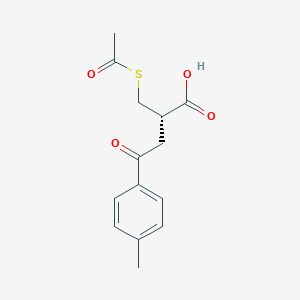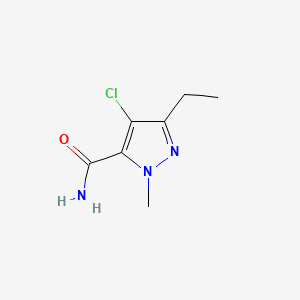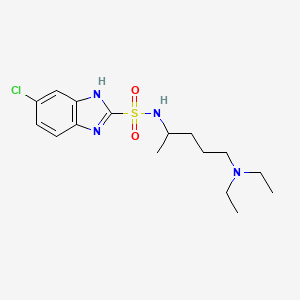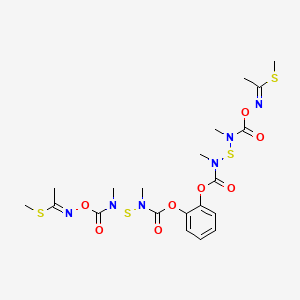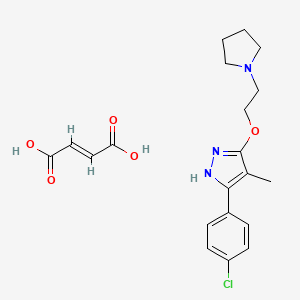
3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a chemical compound with a complex structure that includes a pyrazole ring, a pyrrolidine ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with similar structural features, such as:
- 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole
- 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole hydrochloride
Uniqueness
What sets 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate apart is its unique combination of functional groups and its specific chemical and biological properties
特性
CAS番号 |
86871-77-4 |
|---|---|
分子式 |
C20H24ClN3O5 |
分子量 |
421.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-4-methyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C16H20ClN3O.C4H4O4/c1-12-15(13-4-6-14(17)7-5-13)18-19-16(12)21-11-10-20-8-2-3-9-20;5-3(6)1-2-4(7)8/h4-7H,2-3,8-11H2,1H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
AYDHBWSDKHWDKL-WLHGVMLRSA-N |
異性体SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1=C(NN=C1OCCN2CCCC2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



